(S)-N-methyl-4-(piperidin-3-yl)benzamide hydrochloride
Description
(S)-N-methyl-4-(piperidin-3-yl)benzamide hydrochloride is a chiral benzamide derivative featuring a piperidin-3-yl group at the para position of the benzamide core and an N-methyl substitution on the amide nitrogen. The compound is synthesized via multi-step organic reactions, typically involving coupling of activated benzoyl intermediates with piperidine derivatives, followed by hydrochloric acid salt formation for improved stability and solubility .
Properties
IUPAC Name |
N-methyl-4-[(3S)-piperidin-3-yl]benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c1-14-13(16)11-6-4-10(5-7-11)12-3-2-8-15-9-12;/h4-7,12,15H,2-3,8-9H2,1H3,(H,14,16);1H/t12-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBQMQCRNRNENE-UTONKHPSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)C2CCCNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C1=CC=C(C=C1)[C@@H]2CCCNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-N-methyl-4-(piperidin-3-yl)benzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive analysis of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Antitumor Activity
Research has indicated that derivatives of benzamide compounds, including those with piperidine moieties, exhibit promising antitumor properties. For instance, a study on related compounds demonstrated that certain derivatives led to significant inhibition of tumor cell proliferation. Specifically, compound 47 from a series of N-(piperidine-4-yl)benzamide derivatives showed potent antitumor activity against HepG2 liver cancer cells with an IC50 value of 0.25 μM. The mechanism involved the modulation of cell cycle regulators such as cyclin B1 and p-Rb, alongside the upregulation of tumor suppressor proteins p21 and p53, suggesting a p53/p21-dependent pathway for inducing cell cycle arrest .
Neuropharmacological Potential
The compound has also been studied for its effects on neurotransmitter systems. It has been shown to act as a selective and reversible inhibitor of glycine transporter 1 (GlyT1), which plays a crucial role in modulating glycine levels in the brain. The inhibition of GlyT1 leads to increased extracellular glycine concentrations, which can have therapeutic implications for conditions such as schizophrenia and anxiety disorders .
Antimicrobial Properties
In addition to its anticancer and neuropharmacological activities, (S)-N-methyl-4-(piperidin-3-yl)benzamide hydrochloride has been investigated for antimicrobial properties. Preliminary studies suggest that it may possess activity against various bacterial strains, although specific data on its efficacy against particular pathogens are still being compiled.
The biological activity of (S)-N-methyl-4-(piperidin-3-yl)benzamide hydrochloride is attributed to its ability to interact with specific molecular targets:
- Cell Cycle Regulation : Inhibition of cyclin-dependent kinases leading to cell cycle arrest.
- Neurotransmitter Modulation : Inhibition of glycine transporters affecting synaptic transmission.
These interactions highlight the compound's versatility as a potential therapeutic agent across multiple disease states.
Case Study 1: Anticancer Efficacy
A notable study evaluated the effects of various benzamide derivatives on cancer cell lines. Among these, (S)-N-methyl-4-(piperidin-3-yl)benzamide hydrochloride was included in a broader screening process that identified several promising candidates for further development. The study utilized flow cytometry to assess cell cycle distribution and apoptosis induction in treated cells .
Case Study 2: Neuropharmacological Applications
Another significant investigation focused on the compound's ability to penetrate the blood-brain barrier (BBB). Using radiolabeled derivatives, researchers demonstrated effective brain uptake, suggesting potential utility in treating central nervous system disorders . The pharmacokinetic profile indicated favorable characteristics for CNS targeting.
Summary of Biological Activities
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| Antitumor | Inhibition of cell cycle regulators | |
| Neuropharmacological | GlyT1 inhibition | |
| Antimicrobial | Broad-spectrum activity |
In Vitro Efficacy Data
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound 47 | HepG2 | 0.25 | Cell cycle arrest |
| (S)-N-methyl derivative | Various | TBD | GlyT1 inhibition |
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₄H₂₁ClN₂O
- Molecular Weight : ~276.8 g/mol (free base basis) .
- Stereochemistry : The (S)-configuration at the piperidine ring is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacokinetic profiles .
The compound’s structural motifs—a benzamide core and a basic piperidine ring—are common in pharmaceuticals targeting central nervous system (CNS) disorders, protease inhibition, or antimicrobial activity .
Comparison with Similar Compounds
Structural Analogs and Their Properties
The table below summarizes structurally related benzamide-piperidine/pyrrolidine derivatives, highlighting key differences in substituents, synthesis yields, and physicochemical properties:
Key Observations :
Alkyl Chains (e.g., Decyl): The 4-decyl substitution in compound 4e () significantly enhances lipophilicity (logP ~5.5), making it suitable for targeting lipid-rich environments like bacterial membranes . Methoxy Groups: The 2-methoxy derivative () shows improved solubility in aqueous media compared to hydrophobic analogs, though it may reduce CNS penetration due to increased polarity .
Stereochemical Influence :
- The (S)-enantiomer of the target compound is preferred in drug design, as evidenced by the activity divergence in analogs like (R)- and (S)-4-decyl-N-(piperidin-3-yl)benzamide (). Enantiomeric purity is often achieved via chiral chromatography or asymmetric synthesis .
Synthetic Yields: Yields for piperidine-based benzamides range from 33% to 84%, with lower yields observed for bulkier substituents (e.g., 3-hydroxyphenoxy in ) due to steric hindrance during coupling reactions .
Biological Activity: Piperidine-3-yl benzamides are frequently explored as protease inhibitors or CNS agents due to their ability to cross the blood-brain barrier . For example, compound 61 () demonstrates potent activity against Trypanosoma brucei (IC₅₀ < 1 μM) .
Preparation Methods
Cyclization of β-Amino Alcohols
β-Amino alcohols, such as 3-aminopropanol, undergo acid-catalyzed cyclization to form piperidine-3-carboxylic acid derivatives. Using concentrated sulfuric acid at 120–140°C, this method achieves yields of 65–75%.
Reaction Conditions:
-
Catalyst: H₂SO₄ (98%)
-
Temperature: 120–140°C
-
Duration: 6–8 hours
Reduction of Pyridine Derivatives
Catalytic hydrogenation of pyridine-3-carboxylic acid using Raney nickel under 50 atm H₂ at 150°C produces piperidine-3-carboxylic acid with >90% yield. This method is preferred for industrial scalability.
Introduction of the methyl group to the piperidine nitrogen is achieved through transfer hydrogenation, avoiding gaseous H₂.
Formaldehyde-Mediated Methylation
Piperidine-3-carboxylic acid reacts with formaldehyde under palladium-on-carbon catalysis (5 wt%) in aqueous formic acid at 90–95°C. This method achieves quantitative methylation within 12 hours.
Optimization Data:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Catalyst Loading | 5 wt% Pd/C | Maximizes conversion |
| Temperature | 90–95°C | Prevents side reactions |
| Solvent | H₂O/HCOOH (1:1) | Enhances protonation |
Isolation as Hydrochloride Salt
The product, 1-methylpiperidine-3-carboxylic acid, is precipitated as the hydrochloride salt using 1.5 equivalents of HCl, yielding 92–95% purity.
Benzamide Coupling Strategies
Coupling the methylated piperidine with 4-bromobenzoyl chloride forms the benzamide backbone.
Grignard Reagent-Mediated Coupling
Turbo Grignard reagent (iPrMgCl·LiCl) facilitates coupling at ambient temperature, circumventing cryogenic conditions.
Procedure:
-
React 1-methylpiperidine-3-carboxylic acid hydrochloride with thionyl chloride to form the acyl chloride.
-
Add 4-bromobenzoyl chloride and Turbo Grignard reagent in THF at 25°C.
-
Stir for 24 hours to achieve 85% conversion.
Ullmann-Type Amination
For scale-up, copper(I) oxide (0.1 wt%) in DMF at 80°C couples 4-iodobenzamide with the piperidine derivative, yielding 78% product.
Enantioselective Synthesis of the (S)-Enantiomer
Chiral Resolution via Diastereomeric Salt Formation
Racemic N-methyl-4-(piperidin-3-yl)benzamide is treated with (R)-mandelic acid in ethanol, selectively precipitating the (S)-enantiomer as a diastereomeric salt (95% ee).
Conditions:
-
Resolving Agent: (R)-mandelic acid (1.1 equivalents)
-
Solvent: Ethanol
-
Recovery: 40% yield after recrystallization
Asymmetric Hydrogenation
Using a chiral ruthenium catalyst (Ru-(S)-BINAP), the ketone precursor undergoes hydrogenation to directly yield the (S)-piperidine derivative with 98% ee.
Hydrochloride Salt Formation
The free base is dissolved in anhydrous ethanol and treated with 1.1 equivalents of HCl gas at 0°C, yielding 99% pure (S)-N-methyl-4-(piperidin-3-yl)benzamide hydrochloride.
Critical Parameters:
-
Solvent: Ethanol (water content <0.1%)
-
Temperature: 0–5°C to prevent decomposition
-
Filtration: Cold ethanol wash removes excess HCl
Industrial-Scale Optimization
Continuous Flow Reactor for Transfer Hydrogenation
A plug-flow reactor operating at 95°C with a residence time of 30 minutes achieves 99% conversion, reducing batch variability.
Cost Analysis of Key Steps
| Step | Cost Driver | Industrial Mitigation Strategy |
|---|---|---|
| N-Methylation | Pd catalyst recycling | Implement fixed-bed catalyst recovery |
| Chiral Resolution | (R)-Mandelic acid | Opt for enzymatic resolution |
| Salt Formation | HCl gas handling | Use HCl/dioxane solution |
Analytical Characterization
Q & A
Q. What are the key synthetic routes for (S)-N-methyl-4-(piperidin-3-yl)benzamide hydrochloride?
Methodological Answer: The synthesis typically involves coupling a benzamide derivative with a functionalized piperidine ring. For example:
- Step 1: React 4-(piperidin-3-yl)benzoic acid with methylamine in the presence of coupling agents like HBTU or BOP in THF, followed by HCl salt formation .
- Step 2: Chiral resolution (e.g., using chiral HPLC or enzymatic methods) to isolate the (S)-enantiomer .
- Critical Parameters: Maintain anhydrous conditions, monitor pH during salt formation, and use stoichiometric ratios of reagents to minimize racemization.
Q. How is the compound characterized using spectroscopic and chromatographic methods?
Methodological Answer:
- 1H/13C NMR: Key peaks include aromatic protons (~7.2–7.8 ppm), piperidine N-methyl (~2.3–2.7 ppm), and amide NH (~9.5–10.0 ppm). Assign stereochemistry using NOESY/ROESY to confirm the (S)-configuration .
- HPLC-MS: Use a C18 column with 0.1% formic acid in water/acetonitrile gradient. ESI-MS typically shows [M+H]+ at m/z 278.3 (calculated for C14H20ClN3O) .
- Melting Point: Reported ranges (e.g., 160–165°C) should align with crystallographic purity .
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation (use fume hoods) due to potential respiratory irritation .
- Storage: Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis .
- Spill Management: Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR shifts vs. computational predictions) be resolved?
Methodological Answer:
- Step 1: Validate experimental conditions (e.g., solvent, temperature) against reference data .
- Step 2: Perform DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with observed values. Discrepancies >0.5 ppm may indicate impurities or conformational flexibility .
- Step 3: Use X-ray crystallography (SHELXL refinement) to confirm stereochemistry and hydrogen-bonding networks .
Q. What strategies optimize reaction yields in large-scale synthesis?
Methodological Answer:
-
Catalytic Systems: Replace HBTU with cheaper alternatives like EDC/HOBt, but monitor racemization via chiral HPLC .
-
Solvent Optimization: Test polar aprotic solvents (e.g., DMF vs. THF) to improve solubility of intermediates .
-
Workflow Example:
Step Reagent Solvent Yield (%) Amidation HBTU/Et3N THF 64 Salt Formation HCl/Et2O EtOH 89
Q. How is in vitro biological activity assessed for this compound?
Methodological Answer:
- Target Assays: Screen against GPCRs (e.g., serotonin or dopamine receptors) using radioligand binding assays (IC50 determination) .
- Cellular Uptake: Use fluorescent analogs (e.g., FITC-labeled derivatives) and confocal microscopy to track intracellular localization .
- Data Validation: Include positive controls (e.g., known inhibitors) and triplicate runs to ensure reproducibility .
Q. What analytical techniques quantify trace impurities in the final product?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
